molecular formula C6H4BrClN2O B1461842 2-Bromo-6-chloronicotinamide CAS No. 1805519-17-8

2-Bromo-6-chloronicotinamide

Cat. No. B1461842
M. Wt: 235.46 g/mol
InChI Key: AXASYLXTGCLMHI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloronicotinamide is a chemical compound with the molecular formula C6H4BrClN2O . It is related to other compounds such as 2-Bromo-6-chloronicotinaldehyde and 5-Bromo-6-chloronicotinamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chloronicotinamide consists of a pyridine ring substituted with bromine and chlorine atoms, and an amide group . The molecular weight is 235.47 .

Scientific Research Applications

Efficient Synthesis via Suzuki Coupling

A significant application of 2-Bromo-6-chloronicotinamide derivatives is in the efficient synthesis of 2-aryl-6-chloronicotinamides through regioselective Suzuki coupling. This process utilizes a palladium catalyst to achieve high regioselectivity and short reaction times, demonstrating the compound's utility in creating structurally diverse nicotinamides, which are valuable in pharmaceutical and agrochemical research (Yang, Wang, & Corte, 2003).

Biocatalytic Applications for Agrochemical Production

Another application involves the biocatalytic hydrolysis of chlorinated nicotinamides to produce 2-chloronicotinic acid (2-CA), an essential building block for agrochemicals and pharmaceuticals. An amidase from Pantoea sp. was identified to have superior activity for this purpose, indicating the potential of 2-Bromo-6-chloronicotinamide derivatives in enzymatic processes for industrial production (Zheng et al., 2018).

Electrocatalytic Synthesis

Research into the electrocatalytic synthesis of 6-aminonicotinic acid from derivatives of 2-Bromo-6-chloronicotinamide showcases the compound's role in generating valuable intermediates under mild conditions. This process involves the reduction of halogenated pyridines and highlights the potential for clean, efficient production of nicotinic acid derivatives (Gennaro et al., 2004).

Computational Studies on Substitution Reactions

Computational studies have also been conducted on the nucleophilic substitution reactions involving 2-Bromo-6-chloronicotinamide derivatives. These studies help understand the reaction mechanisms and predict the outcomes of synthetic transformations, useful for designing new drugs and agrochemicals (Erdogan & Erdoğan, 2019).

properties

IUPAC Name

2-bromo-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXASYLXTGCLMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloronicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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